8-((4-Chlorobenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-CHLOROPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a pyrrolidin-1-yl group at the 2-position and a 4-chlorophenylmethoxy group at the 8-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-CHLOROPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE typically involves a multi-step process. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the pyrrolidin-1-yl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the quinoline core with pyrrolidine.
Attachment of the 4-chlorophenylmethoxy group: This can be accomplished through an etherification reaction, where the quinoline derivative is reacted with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
8-[(4-CHLOROPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-methanol derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(4-CHLOROPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-BROMOPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE
- 8-[(4-FLUOROPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE
- 8-[(4-METHOXYPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE
Uniqueness
8-[(4-CHLOROPHENYL)METHOXY]-2-(PYRROLIDIN-1-YL)QUINOLINE is unique due to the presence of the 4-chlorophenylmethoxy group, which can influence its biological activity and chemical reactivity. The chlorine atom can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C20H19ClN2O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C20H19ClN2O/c21-17-9-6-15(7-10-17)14-24-18-5-3-4-16-8-11-19(22-20(16)18)23-12-1-2-13-23/h3-11H,1-2,12-14H2 |
InChI Key |
VWIMWUSLJRCMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.